4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
CAS No.: 2097991-06-3
Cat. No.: VC3201795
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097991-06-3 |
|---|---|
| Molecular Formula | C12H18ClN3O |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine |
| Standard InChI | InChI=1S/C12H18ClN3O/c1-3-17-8-10-4-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,10H,3-5,7-8H2,1-2H3 |
| Standard InChI Key | NEIWLPHDNXBSRK-UHFFFAOYSA-N |
| SMILES | CCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl |
| Canonical SMILES | CCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl |
Introduction
Chemical Identity and Structure
Basic Identifiers
4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine is a substituted pyrimidine derivative with several key structural elements. It contains a pyrimidine ring as its core structure, which is substituted with a chloro group, a methyl group, and a complex 3-(ethoxymethyl)pyrrolidin-1-yl moiety. The compound is characterized by the following identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 2097991-06-3 |
| Molecular Formula | C12H18ClN3O |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 4-chloro-6-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine |
| InChI | InChI=1S/C12H18ClN3O/c1-3-17-8-10-4-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,10H,3-5,7-8H2,1-2H3 |
| InChIKey | NEIWLPHDNXBSRK-UHFFFAOYSA-N |
| SMILES | CCOCC1CCN(C1)C2=CC(=NC(=N2)C)Cl |
| PubChem Compound ID | 121201463 |
Table 1: Chemical identifiers of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Structural Features
The compound possesses several notable structural features that define its chemical behavior:
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A pyrimidine heterocyclic core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
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A chlorine atom at position 4 of the pyrimidine ring
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A methyl group at position 2 of the pyrimidine ring
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A 3-(ethoxymethyl)pyrrolidin-1-yl substituent at position 6, which consists of:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
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An ethoxymethyl group attached to position 3 of the pyrrolidine ring
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These structural elements create a molecule with multiple functional groups that can participate in various chemical interactions, potentially leading to interesting biological activities.
Physical and Chemical Properties
General Properties
The physical and chemical properties of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine are essential for understanding its behavior in different environments and applications. The available data on its properties includes:
| Property | Value |
|---|---|
| Molecular Weight | 255.74 g/mol |
| Appearance | Not specifically reported |
| State at Room Temperature | Presumed solid (based on similar compounds) |
| Water Solubility | Limited (due to chloro and alkyl substituents) |
| Organic Solvent Solubility | Likely soluble in common organic solvents |
| Melting Point | Not specifically reported |
| Stability | Expected to be stable under standard conditions |
Table 2: Physical and chemical properties of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Chemical Reactivity
Based on its structure, 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine is expected to exhibit several reactivity patterns:
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The chlorine at position 4 represents a reactive site for nucleophilic aromatic substitution reactions
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The pyrimidine nitrogen atoms can act as hydrogen bond acceptors
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The ether oxygen in the ethoxymethyl group can participate in hydrogen bonding
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The tertiary amine in the pyrrolidine ring can function as a hydrogen bond acceptor and potentially as a weak base
These reactive sites make the compound versatile for further chemical modifications and contribute to its potential utility in synthetic chemistry and pharmaceutical research.
Synthesis Methods
Analytical Verification Methods
After synthesis, verification of the structure and purity of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine typically employs several analytical techniques:
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure confirmation and purity assessment |
| High-Performance Liquid Chromatography (HPLC) | Purity determination |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Functional group identification |
| Elemental Analysis | Composition verification |
Table 3: Analytical methods for characterizing 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Drawing parallels from similar compounds, such as 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (described in search result 5), the synthesis likely involves careful substitution reactions where regioselectivity is crucial to achieve the desired substitution pattern .
| Potential Biological Activity | Basis for Prediction |
|---|---|
| Enzyme Inhibition | Pyrimidine-based compounds frequently display enzyme inhibitory properties |
| Receptor Modulation | The diverse functional groups may enable interaction with biological receptors |
| Anti-inflammatory Activity | Related pyrimidine derivatives have shown such properties |
| Anti-cancer Potential | Many pyrimidine-based compounds are being investigated as anti-cancer agents |
| Antimicrobial Properties | Certain substituted pyrimidines show activity against microorganisms |
Table 4: Potential biological activities of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine based on structural similarity to known compounds
This assessment is based on structural similarities rather than direct experimental evidence for this specific compound, highlighting the need for further research to determine its actual biological profile.
Structure-Activity Relationship Considerations
Key Structural Elements
Understanding the potential structure-activity relationships (SAR) of 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine requires examination of its key structural elements:
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The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds and biological molecules.
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The chloro substituent at position 4 can participate in halogen bonding interactions with biological targets and provides a site for synthetic modifications.
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The 3-(ethoxymethyl)pyrrolidin-1-yl group at position 6 introduces:
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Conformational flexibility through the pyrrolidine ring
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Potential for hydrogen bonding through the ether oxygen
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Increased lipophilicity, which may affect membrane permeability
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The methyl group at position 2 may influence the electronic properties of the pyrimidine ring and contribute to binding interactions through hydrophobic effects.
These structural features collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.
Future Research Directions
Synthetic Explorations
Future research on 4-Chloro-6-(3-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine could focus on:
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Development of improved synthetic routes with higher yields and fewer steps
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Exploration of green chemistry approaches to its synthesis
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Creation of structural analogs by modifying the substituents to develop structure-activity relationships
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Investigation of stereoselective synthesis methods if the stereochemistry at the pyrrolidine carbon bearing the ethoxymethyl group is significant
Biological Evaluation
Potential biological investigations could include:
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Screening against various biological targets to identify potential activity
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Assessment of pharmacokinetic properties if biological activity is discovered
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Structure-activity relationship studies through systematic modification of the molecule
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Exploration of potential applications in specific disease areas based on initial screening results
Material Science Applications
Beyond biological applications, future research might explore:
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Utilization in coordination chemistry with various metals
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Investigation of properties relevant to materials science
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Exploration of applications in chemical sensing or molecular recognition
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